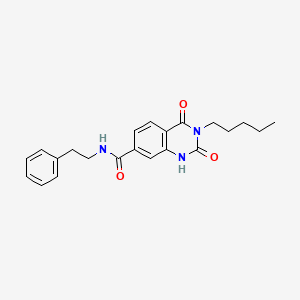

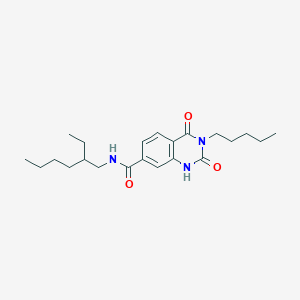

![molecular formula C26H32N4O3 B6513987 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-68-1](/img/structure/B6513987.png)

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

科学的研究の応用

Antiviral Research

AKOS001753781 has been investigated for its potential as an antiviral agent. Specifically, it targets the central protease 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which is responsible for virus replication. Through molecular dynamics simulations and virtual screening, researchers have identified several promising inhibitors, including AKOS001753781 . Notably, this compound demonstrates stable hydrogen bonds with amino acids His41 and Thr62, making it a candidate for further antiviral drug development.

Instrument Calibration and Flow Testing

In scientific instrumentation, AKOS001753781 can serve as a calibration standard. For instance, it is used in flow cytometry, microscopy, high-throughput screening (HTS), and microfluidics. Its well-defined properties make it valuable for ensuring accurate measurements and system calibration .

Cell Biology Tracers

Researchers employ AKOS001753781 as a tracer in cell biology studies. It aids in cell differentiation and tracing, allowing scientists to track cellular processes and interactions. Its piperazine structure provides a convenient handle for labeling and visualization .

Anticancer Investigations

The compound’s unique chemical scaffold makes it an interesting candidate for anticancer research. While specific studies on AKOS001753781 are limited, its structural features suggest potential interactions with cancer-related targets. Researchers may explore its effects on tumor cells, signaling pathways, and apoptosis mechanisms .

Synthetic Approaches and Medicinal Chemistry

AKOS001753781 serves as a building block in synthetic chemistry. Scientists use it to create derivatives with improved druglikeness and pharmacokinetic properties. By modifying substituents, they aim to enhance its efficacy, safety, and bioavailability. Additionally, synthetic methodologies involving AKOS001753781 contribute to drug discovery and development .

Other Applications

Beyond the mentioned fields, AKOS001753781 may find relevance in diverse areas such as enzyme inhibition, receptor modulation, and metabolic pathways. Researchers continue to explore its potential in drug design, bioinformatics, and pharmacology .

作用機序

Target of Action

AKOS001753781, also known as F6548-0890 or 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, is a selective G-protein coupled receptor GPR55 (LPIR1) agonist . GPR55 is a type of G protein-coupled receptor that is activated by lysophosphatidylinositol and other related lipids . It plays a crucial role in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells .

Mode of Action

This compound interacts with its target, the GPR55 receptor, by binding to it and activating it . It is 18-times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation and is at least 10-times more potent than CID1792197 or CID1172084 (ML185) in inducing PKCβII translocation .

Biochemical Pathways

The activation of GPR55 by AKOS001753781 affects several biochemical pathways. One of the key pathways is the ERK1/2 phosphorylation pathway, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival . Another affected pathway is the PKCβII translocation pathway, which is involved in various cellular functions, including cell growth and differentiation .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . These properties significantly impact the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The activation of GPR55 by AKOS001753781 leads to changes in cellular processes, such as increased ERK1/2 phosphorylation and PKCβII translocation . These changes can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

特性

IUPAC Name |

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)21-11-10-20(17-22(21)27-26(30)33)24(31)29-15-13-28(14-16-29)23-9-7-8-18(2)19(23)3/h7-11,17H,4-6,12-16H2,1-3H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJNUSYUOUHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dioxo-3-pentyl-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513948.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513968.png)

![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)

![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)

![7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513998.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513999.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514006.png)